molecular formula C9H5N3O B8784932 6-formyl-1H-indazole-3-carbonitrile

6-formyl-1H-indazole-3-carbonitrile

Cat. No.: B8784932
M. Wt: 171.16 g/mol
InChI Key: HBZNMYOVNNQIJZ-UHFFFAOYSA-N
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Description

6-Formyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core (a bicyclic structure with two fused benzene and pyrazole rings) substituted with a formyl (-CHO) group at position 6 and a cyano (-CN) group at position 3. The indazole scaffold is notable for its dual nitrogen atoms, which confer unique electronic properties and reactivity.

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-formyl-1H-indazole-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-9-7-2-1-6(5-13)3-8(7)11-12-9/h1-3,5H,(H,11,12)

InChI Key

HBZNMYOVNNQIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Formyl-1H-indazole-3-carbonitrile 6-formyl, 3-cyano (indazole) C₉H₅N₃O 187.16 High reactivity for nucleophilic additions; potential pharmaceutical intermediate
1-Acetyl-6-methyl-1H-indazole-3-carbonitrile 1-acetyl, 6-methyl, 3-cyano C₁₁H₉N₃O 199.21 Increased lipophilicity; forensic/research applications
6-Fluoro-1H-indazol-3-ol 6-fluoro, 3-hydroxy (indazole) C₇H₅FN₂O 168.13 Hydrogen-bonding capability; altered solubility profile
3-Formyl-1H-indole-6-carbonitrile 3-formyl, 6-cyano (indole) C₁₀H₅N₃O 187.16 Distinct electronic properties due to indole core

Key Comparative Insights:

Substituent Effects: Formyl vs. Methyl/Fluoro: The formyl group at position 6 in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to methyl (electron-donating) or fluoro (moderately electron-withdrawing) substituents in analogs like 1-acetyl-6-methyl-1H-indazole-3-carbonitrile and 6-fluoro-1H-indazol-3-ol . Cyano vs. Hydroxy/Acetyl: The cyano group at position 3 contributes to polarity and stability, contrasting with the hydroxyl group in 6-fluoro-1H-indazol-3-ol (which enables hydrogen bonding) or the acetyl group in 1-acetyl-6-methyl-1H-indazole-3-carbonitrile (which increases lipophilicity).

Heterocycle Core Differences :

  • Indazole vs. Indole : Indazole’s dual nitrogen atoms create a more polarized and hydrogen-bond-capable structure compared to indole derivatives like 3-formyl-1H-indole-6-carbonitrile. This difference may influence pharmacological activity, as indazoles are commonly explored as kinase inhibitors or anti-cancer agents .

Reactivity and Applications :

  • The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation), making it a versatile intermediate for synthesizing pharmaceuticals or ligands. In contrast, 1-acetyl-6-methyl-1H-indazole-3-carbonitrile’s acetyl group may stabilize metabolic degradation, extending its utility in forensic analysis .
  • Indole analogs (e.g., 3-formyl-1H-indole-6-carbonitrile) exhibit distinct UV-Vis absorption profiles due to indole’s extended π-system, suggesting applications in optoelectronics .

Research Findings and Theoretical Predictions:

Q & A

Q. Basic Characterization

  • NMR : 1H^1H NMR distinguishes the formyl proton (δ 9.8–10.2 ppm) and indazole NH (δ 12.5–13.5 ppm). 13C^{13}C NMR confirms the nitrile (δ 115–120 ppm) and carbonyl (δ 190–200 ppm) groups.
  • IR : Strong absorptions at ~2220 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (C=O) confirm functional groups.
  • MS : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ = 188.0582 for C₉H₅N₃O).

Advanced Data Contradictions
Conflicting NOESY/ROESY data may arise from rapid exchange of NH protons in DMSO-d₆. Using low-temperature NMR (−40°C) or alternative solvents (CDCl₃ with 1% TFA) can suppress exchange effects . For ambiguous mass spectra peaks, isotopic labeling (e.g., 15N^{15}N-cyanide) or tandem MS/MS fragmentation clarifies structural assignments .

How does the electronic nature of the formyl group influence the reactivity of this compound in nucleophilic additions?

Basic Reactivity Profile
The electron-withdrawing formyl group enhances the electrophilicity of the adjacent C-3 nitrile, facilitating nucleophilic additions (e.g., with amines or thiols). Computational studies (DFT at B3LYP/6-31G*) show reduced LUMO energy at C-3 (−1.8 eV), favoring attack at this position over the formyl group .

Advanced Mechanistic Insights
Contradictions in regioselectivity may arise in polar aprotic solvents (e.g., DMF), where the formyl group can participate in intramolecular H-bonding with the indazole NH, altering reactivity. Kinetic vs. thermodynamic control can be probed via reaction progress monitoring (RPM) using in situ IR .

What strategies are effective for resolving low reproducibility in biological assays involving this compound?

Basic Bioassay Design
The compound’s potential as a kinase inhibitor or enzyme substrate requires strict control of assay conditions (pH 7.4 buffer, <1% DMSO). Dose-response curves (IC₅₀) should be validated with positive controls (e.g., staurosporine for kinase assays) .

Advanced Troubleshooting
Low reproducibility often stems from compound aggregation or light-induced degradation (due to the nitrile group). Strategies include:

  • Dynamic Light Scattering (DLS) to detect aggregates.
  • UV stability testing (λ = 254 nm) with LC-MS monitoring.
  • Use of reducing agents (e.g., DTT) to prevent oxidative byproducts .

How can computational modeling predict the binding mode of this compound to protein targets?

Basic Docking Approaches
Molecular docking (AutoDock Vina, Glide) with homology models of target proteins (e.g., PKA or CDK2) can prioritize binding poses. The formyl group often acts as a hydrogen bond acceptor, while the nitrile engages in π-stacking with aromatic residues .

Advanced Challenges
Discrepancies between docking scores and experimental IC₅₀ values may arise from protein flexibility or solvent effects. Hybrid QM/MM simulations (e.g., Gaussian/AMBER) improve accuracy by accounting for induced-fit movements .

What are the key considerations for designing SAR studies on this compound derivatives?

Q. Basic SAR Framework

  • Position 6 : Replace formyl with acetyl or carboxyl groups to modulate electron density.
  • Position 3 : Substitute nitrile with amides or tetrazoles to alter polarity.
  • Indazole Core : Fluorination at C-4 or C-5 enhances metabolic stability .

Advanced Optimization
Contradictions in activity data (e.g., increased potency but reduced solubility) require multi-parameter optimization. Pareto Frontier analysis balances logP, solubility, and IC₅₀ values. For example, 6-acetyl analogs show improved cell permeability but lower kinase selectivity .

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